Cas no 2229482-68-0 (4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole)

4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole structure
2229482-68-0 structure
Product Name:4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole
CAS No:2229482-68-0
MF:C8H11BrN2
MW:215.090340852737
CID:6027959
PubChem ID:165885245
Update Time:2025-07-17

4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole
    • 2229482-68-0
    • EN300-1925545
    • Inchi: 1S/C8H11BrN2/c1-6(4-9)8-5-10-11(3)7(8)2/h5H,1,4H2,2-3H3
    • InChI Key: FAZQCQRDUGOKLK-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1C=NN(C)C=1C

Computed Properties

  • Exact Mass: 214.01056g/mol
  • Monoisotopic Mass: 214.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole

Introduction to 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole (CAS No. 2229482-68-0)

4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole (CAS No. 2229482-68-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its role in drug discovery and development. The presence of a bromine substituent at the propenyl position and methyl groups at the 1 and 5 positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole consists of a pyrazole core substituted with a brominated propenyl group and two methyl groups. This configuration imparts unique electronic and steric properties that can influence its interactions with biological targets. The bromine atom, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex pharmaceutical molecules.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that compounds incorporating the pyrazole scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The structural features of 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole make it an attractive candidate for further investigation in these areas.

In particular, the brominated propenyl group in 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole allows for facile introduction of aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions. This capability has been exploited in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer progression. The methyl groups at the 1 and 5 positions contribute to the steric environment around the pyrazole ring, potentially influencing binding affinity and selectivity when interacting with biological targets.

Moreover, computational studies have been instrumental in understanding the electronic properties and potential interactions of 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole with biological macromolecules. Molecular modeling techniques have revealed that this compound can adopt multiple conformations depending on its environment, which may affect its bioavailability and pharmacokinetic profile. These insights have guided rational drug design efforts aimed at optimizing potency and minimizing off-target effects.

The synthesis of 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole involves multi-step organic transformations that highlight its synthetic utility. Key steps include bromination of propenyl precursors followed by condensation with appropriate reagents to form the pyrazole ring. The introduction of methyl groups is typically achieved through alkylation reactions using methylating agents under controlled conditions. This synthetic route underscores the compound's role as a building block in complex molecule construction.

Recent publications have explored the pharmacological potential of pyrazole derivatives, including analogs of 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole, in treating neurological disorders. For example, studies have shown that certain pyrazole-based compounds exhibit neuroprotective effects by modulating ion channels or inhibiting enzyme activity relevant to neurodegenerative diseases. The structural diversity offered by this scaffold allows for fine-tuning of pharmacological properties to address specific therapeutic needs.

The chemical reactivity of 4-(3-bromoprop-1-en-2-yl)-1,5-dimethyl-1H-pyrazole has also been leveraged in materials science applications. Researchers have utilized this compound as a precursor for synthesizing polymers with unique electronic properties. These materials find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to incorporate functional groups via cross-coupling reactions enables the design of polymers with tailored optoelectronic characteristics.

In conclusion,4-(3-bromoprop-1-en-2-ylyl)-dimethylpyrazol (CAS No. 2229482- 68 -0) represents a structurally intriguing compound with significant potential in pharmaceutical and materials science research. Its versatile reactivity and well-documented biological activities make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve,pyrazole derivatives like this one will undoubtedly play an increasingly important role in developing next-generation therapeutics and advanced materials.

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